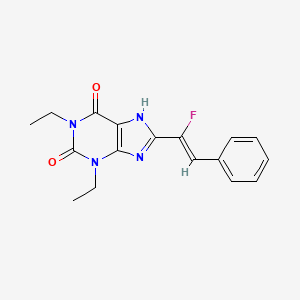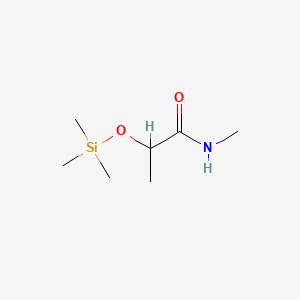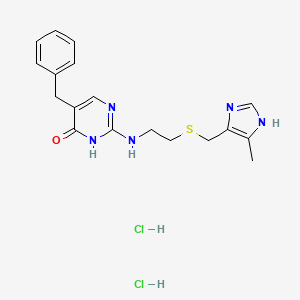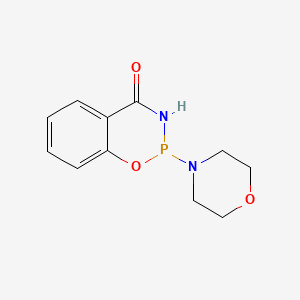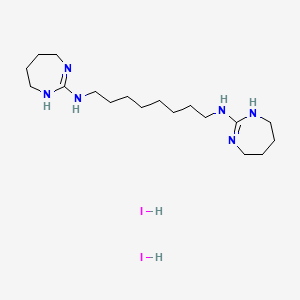
N,N'-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features two diazepine rings connected by an octanediamine chain, with dihydriodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide typically involves the following steps:
Formation of Diazepine Rings: The initial step involves the synthesis of 4,5,6,7-tetrahydro-1H-1,3-diazepine through a cyclization reaction.
Linking with Octanediamine: The diazepine rings are then linked to 1,8-octanediamine through a nucleophilic substitution reaction.
Formation of Dihydriodide Salt: The final step involves the addition of hydroiodic acid to form the dihydriodide salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diazepine rings with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide involves its interaction with molecular targets such as enzymes and receptors. The diazepine rings can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)hexane-1,6-diamine dihydriodide
- N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)butane-1,4-diamine dihydriodide
Uniqueness
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide is unique due to its longer octanediamine chain, which provides greater flexibility and potential for forming diverse complexes. This structural feature distinguishes it from similar compounds with shorter chains, enhancing its versatility in various applications.
Properties
CAS No. |
82911-05-5 |
|---|---|
Molecular Formula |
C18H38I2N6 |
Molecular Weight |
592.3 g/mol |
IUPAC Name |
N,N'-bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)octane-1,8-diamine;dihydroiodide |
InChI |
InChI=1S/C18H36N6.2HI/c1(3-5-11-19-17-21-13-7-8-14-22-17)2-4-6-12-20-18-23-15-9-10-16-24-18;;/h1-16H2,(H2,19,21,22)(H2,20,23,24);2*1H |
InChI Key |
MCXMLINKDPFDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(NC1)NCCCCCCCCNC2=NCCCCN2.I.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


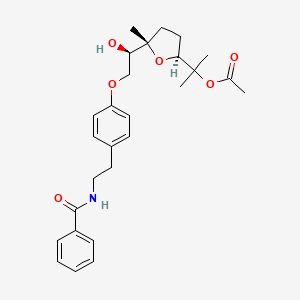
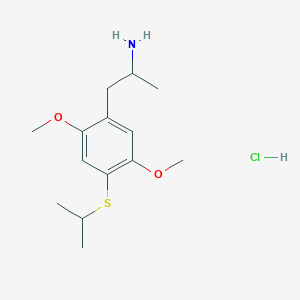
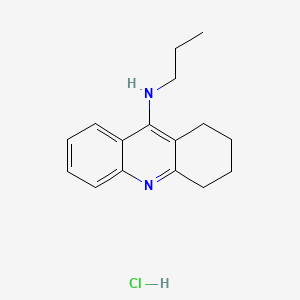
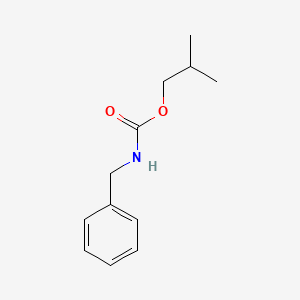
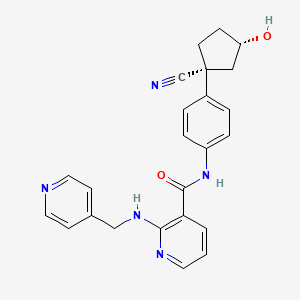
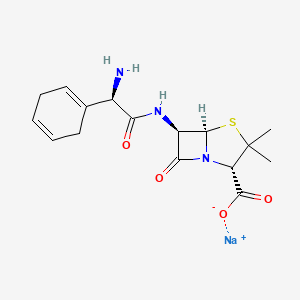
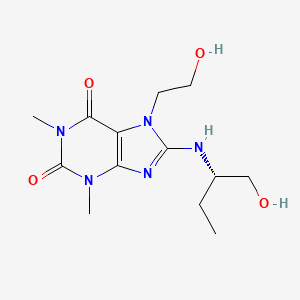

![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)
